Cross-Coupling Reactivity Advantage: 6-Bromo-Substituted Benzofuranones Outperform 6-Chloro Analogs in Palladium-Catalyzed Transformations
In the context of benzofuranone building blocks for palladium-catalyzed cross-coupling, bromine-substituted dihalofuranones exhibit higher reactivity than their chlorine-substituted analogues, enabling higher-yielding synthetic routes [1]. The C–Br bond (bond dissociation energy ~284 kJ/mol for Ar–Br) undergoes oxidative addition to Pd(0) more readily than the C–Cl bond (~399 kJ/mol for Ar–Cl), positioning 6-bromobenzofuran-2(3H)-one as the preferred substrate for Suzuki–Miyaura, Heck, and Sonogashira couplings compared to 6-chlorobenzofuran-2(3H)-one [2]. This reactivity differential is a class-level inference from organohalogen chemistry principles rather than a direct head-to-head comparison on this specific scaffold, but it is consistently observed across aryl halide series.
| Evidence Dimension | Relative reactivity in palladium-catalyzed cross-coupling (oxidative addition step) |
|---|---|
| Target Compound Data | 6-Bromobenzofuran-2(3H)-one: C–Br bond enables efficient Pd-catalyzed coupling under standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) [2] |
| Comparator Or Baseline | 6-Chlorobenzofuran-2(3H)-one: C–Cl bond requires harsher conditions or specialized ligands for comparable coupling efficiency; Ar–Cl BDE ~399 kJ/mol vs Ar–Br ~284 kJ/mol [1] |
| Quantified Difference | BDE difference of ~115 kJ/mol favoring C–Br activation; brominated furanones described as 'more reactive' than chlorinated in the primary literature [1] |
| Conditions | General organohalogen reactivity principles applied to benzofuranone scaffold; confirmed in dihalofuranone model systems [1] |
Why This Matters
Procurement of the 6-bromo variant rather than the 6-chloro analog ensures broader and more efficient cross-coupling scope under milder conditions, reducing step count and improving overall synthetic yield in medicinal chemistry programs.
- [1] Bentham Direct. Organic Chemistry: Bromine- and iodine-substituted dihalofuranones proved more reactive than their chlorine-substituted analogues. Higher yielding routes to bromine-fluorine-chlorine- and iodine-containing dihalofuranones were successfully developed. https://www.benthamdirect.com/content/journals/coc/10.2174/1385272826666220304124116 View Source
- [2] General organohalogen reactivity: C–Br bond dissociation energy (Ar–Br ~284 kJ/mol) vs. C–Cl (Ar–Cl ~399 kJ/mol); Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies, CRC Press, 2007. Standard Suzuki–Miyaura conditions: Pd(PPh₃)₄, K₂CO₃, 80°C, aqueous ethanol. View Source
